molecular formula C15H22N2O3 B1679462 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone CAS No. 29925-17-5

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone

Cat. No. B1679462
CAS RN: 29925-17-5
M. Wt: 278.35 g/mol
InChI Key: PDMUULPVBYQBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone, also known as Ro 20-1724, is a synthetic organic compound . It has been used as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor to treat cells for the determination of intracellular cAMP levels . It has also been used as a component of serum-free medium .


Synthesis Analysis

The synthesis and biological evaluation of cAMP-specific phosphodiesterase (PDE IV) inhibitors is described . The PDE IV inhibitor 4-(3-butoxy-4-methoxybenzyl)imidazolidin-2-one (Ro 20-1724, 2) was used as a template from which to design a set of rigid oxazolidinones, imidazolidinones, and pyrrolizidinones that mimic Ro 20-1724 .


Molecular Structure Analysis

The molecular structure of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone is represented by the empirical formula C15H22N2O3 . It has a molecular weight of 278.35 . The SMILES string representation of the molecule is CCCCOc1cc(CC2CNC(=O)N2)ccc1OC .


Chemical Reactions Analysis

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone has been used as a cyclic adenosine monophosphate (cAMP) phosphodiesterase inhibitor to treat cells for the determination of intracellular cAMP levels . It has also been used as a component of serum-free medium .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is soluble in ethanol at a concentration of 7 mg/mL, but insoluble in water .

Scientific Research Applications

Neuroblastoma Cell Differentiation

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone has been found to induce morphological differentiation in mouse neuroblastoma cells in culture. This differentiation is characterized by the formation of axon-like processes and morphological maturation, as evidenced by an increase in the size of soma and nucleus. The differentiation process was observed to be reversible or irreversible depending on the duration of treatment with the compound (Prasad & Sheppard, 1972).

Psoriasis Treatment

In two double-blind studies, 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone demonstrated effectiveness in improving psoriatic lesions. Compared to intensive occlusive treatment with triamcinolone acetonide, this compound showed potential without adverse systemic or cutaneous effects, indicating therapeutic potential in future psoriasis treatments (Stawiski et al., 1979).

Effects on Cyclic Nucleotides in Rat Brain

The compound has been studied for its effects on cyclic AMP and cyclic GMP levels in vivo in the rat brain and pituitary. The research indicated significant increases in cyclic AMP levels in various regions of the brain, especially in the pituitary. However, it did not produce supra-additive effects with apomorphine, a drug used for Parkinson's disease treatment (Kant et al., 1980).

Spectrofluorometric Determination in Biological Fluids

Sensitive and specific spectrofluorometric assays were developed for the determination of 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone in blood and urine. This indicates its potential for monitoring in biological systems, particularly in pharmacokinetic studies (de Silva et al., 1978).

Synthesis and Phosphorylation of Chromatin-Associated Proteins

The compound has been used to study the synthesis and phosphorylation of chromatin-associated proteins in "differentiated" neuroblastoma cells. This research provides insights into the molecular changes occurring in cells during the differentiation process induced by 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone and other similar compounds (Lazo et al., 1976).

Safety And Hazards

The compound is classified as non-combustible solids . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

4-[(3-butoxy-4-methoxyphenyl)methyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-3-4-7-20-14-9-11(5-6-13(14)19-2)8-12-10-16-15(18)17-12/h5-6,9,12H,3-4,7-8,10H2,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMUULPVBYQBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)CC2CNC(=O)N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952376
Record name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone

CAS RN

29925-17-5
Record name 4-[(3-Butoxy-4-methoxyphenyl)methyl]-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29925-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029925175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RO-20-1724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIW6F13QW2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Reactant of Route 2
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Reactant of Route 3
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Reactant of Route 4
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Reactant of Route 5
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone
Reactant of Route 6
4-(3-Butoxy-4-methoxybenzyl)-2-imidazolidinone

Citations

For This Compound
670
Citations
TB Halene, SJ Siegel - Journal of Pharmacology and Experimental …, 2008 - ASPET
Antipsychotic medications function through antagonism of D2 dopamine receptors. Blockade of D2 receptors causes an increase in intracellular cAMP, a ubiquitous second messenger. …
Number of citations: 58 jpet.aspetjournals.org
GJ Kant, JL Meyerhoff, RH Lenox - Biochemical Pharmacology, 1980 - Elsevier
The effect of apomorphine or of 4-(3-butoxy-4-methoxybenzyl)-2-imidazolidinone (RO 20–1724), a potent phosphodiesterase inhibitor, on levels of cyclic AMP and cyclic GMP in vivo …
Number of citations: 29 www.sciencedirect.com
H Sheppard, WH Tsien - Biochimica et Biophysica Acta (BBA)-Enzymology, 1974 - Elsevier
Slow, in contrast to rapid, freezing of a rat erythrocyte hemolysate irreversibly activated the cyclic AMP phosphodiesterase (3′:5′-cyclic-AMP 5′-nucleotidohydrolase, EC 3.1.4.17) …
Number of citations: 9 www.sciencedirect.com
G Afari, A Tenenhouse, C Vachon - British Journal of …, 1982 - ncbi.nlm.nih.gov
METHOXYBENZYL)-2-IMIDAZOLIDINONE (RO20-1724) Page 1 Br. J. Pharmac. (1982), 77, 405 -411 THE EFFECTS OF THEOPHYLLINE AND 4-(3-BUTOXY-4METHOXYBENZYL)-2-IMIDAZOLIDINONE …
Number of citations: 3 www.ncbi.nlm.nih.gov
KN Prasad, JR Sheppard - Experimental Cell Research, 1972 - Elsevier
Inhibitors of phosphodiesterase, papaverine, 4-(3-butoxy-4-methoxybenzyl)-2 imidazolidinone (RO 20-1724) and 4-(3,4-dimethoxybenzyl)-2-imidazolidinone (RO-7-2956) induce …
Number of citations: 119 www.sciencedirect.com
KN Prasad, G Becker… - Proceedings of the Society …, 1975 - journals.sagepub.com
There are phosphodiesterase activities in both particulate and supernatant fractions which hydrolyze guanosine 3′,5′-cyclic monophosphate (cGMP) and adeno-sine 3′,5′-cyclic …
Number of citations: 33 journals.sagepub.com
H Bergstrand, JAN KRISTOFFERSSON… - Molecular …, 1977 - ASPET
Various compounds, some of which influence immediate allergic reactions in different ways, were examined for inhibitory effects on partially purified human lung tissue cyclic nucleotide …
Number of citations: 160 molpharm.aspetjournals.org
KN Prasad, S Kumar, K Gilmer, A Vernadakis - … and Biophysical Research …, 1973 - Elsevier
The total DNA contents of neuroblastoma cells “differentiated” by dibutyryl cyclic AMP, prostaglandin E 1 and 4-(-3-butoxy-4-methoxybenzyl)-2-imidazolidinone treatment was about 50 …
Number of citations: 55 www.sciencedirect.com
KN Prasad, PK Sinha, SK Sahu, JL Brown - Biochemical and Biophysical …, 1975 - Elsevier
The binding of cAMP with soluble proteins from mouse neuroblastoma (NB) cells (100,00 × g supernatant) increased by about 2-fold after treatment with Prostaglandin E 1 (PGE 1 ) or 4-…
Number of citations: 34 www.sciencedirect.com
KN Prasad, S Kumar - Proceedings of the Society for …, 1973 - journals.sagepub.com
The cyclic AMP phosphodiesterase (PDE) activity markedly increased in morphologically “differentiated” mouse neuroblastoma cells induced by dibutyryl cyclic AMP, prostaglandin E 1 (…
Number of citations: 49 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.